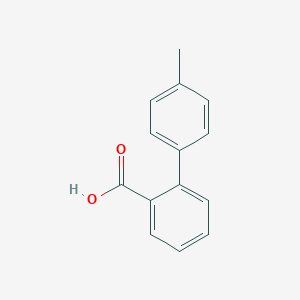

2-(4-Methylphenyl)benzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTUEICKYWFYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064573 | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7148-03-0 | |

| Record name | 4′-Methyl[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7148-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-METHYLPHENYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XZ5ON5Y1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Guide: 2-(4-Methylphenyl)benzoic Acid (CAS: 7148-03-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)benzoic acid, also known as 4'-Methyl-2-biphenylcarboxylic acid, is a biphenyl carboxylic acid derivative. Its chemical structure features a benzoic acid moiety substituted with a p-tolyl group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a key intermediate in the production of various pharmaceuticals. Notably, it is a crucial building block in the synthesis of the "sartan" class of drugs, which are angiotensin II receptor antagonists used in the management of hypertension.[1][2] This guide provides a comprehensive overview of the known properties, synthesis, and spectral data for 2-(4-Methylphenyl)benzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Methylphenyl)benzoic acid is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions.

| Property | Value | Source |

| CAS Number | 7148-03-0 | [3] |

| Molecular Formula | C₁₄H₁₂O₂ | [3] |

| Molecular Weight | 212.24 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 146-148 °C | ChemicalBook |

| Boiling Point | 354.5 ± 11.0 °C (Predicted) | ChemicalBook |

| pKa | 3.90 ± 0.36 (Predicted) | ChemicalBook |

| Solubility | Soluble in DMSO and Methanol. | ChemicalBook |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-(4-Methylphenyl)benzoic acid.

-

¹H NMR (DMSO-d₆, δ in ppm): 2.34 (s, 3H), 3.59 (s, 3H), 7.19-7.75 (m, aromatic, 8H). (Note: This spectrum is for the methyl ester derivative)[1][2]

-

Mass Spectrometry (EI, m/z): For the methyl ester derivative: 226 (M+), 212, 195, 165, 152, 139.[1][2]

-

Infrared (IR) Spectroscopy: The IR spectrum of a similar aromatic carboxylic acid, benzoic acid, shows characteristic broad O-H stretching vibrations from approximately 3300 to 2500 cm⁻¹, and a strong C=O stretching vibration between 1700 and 1680 cm⁻¹. Similar characteristic peaks would be expected for 2-(4-Methylphenyl)benzoic acid.

Experimental Protocols

Synthesis of 2-(4-Methylphenyl)benzoic Acid

2-(4-Methylphenyl)benzoic acid is commonly synthesized via cross-coupling reactions. One established method is the Suzuki-Miyaura cross-coupling reaction. While specific, detailed protocols for this exact compound are proprietary or embedded in patents, a generalizable workflow is described below.

A common route to obtaining 2-(4-Methylphenyl)benzoic acid is through the hydrolysis of its methyl ester, methyl 2-(4-methylphenyl)benzoate. The ester can be synthesized via a nickel- or palladium-catalyzed cross-coupling reaction.

Example Protocol for the Synthesis of Methyl 2-(4-methylphenyl)benzoate:

This protocol is adapted from patented procedures and describes a nickel-mediated cross-coupling reaction.

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a mixture of nickel chloride (NiCl₂) and triphenylphosphine (PPh₃) in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared.

-

Grignard Reagent Formation: In a separate flask, a Grignard reagent, p-tolylmagnesium bromide, is prepared by reacting 4-bromotoluene with magnesium turnings in dry THF.

-

Cross-Coupling Reaction: The Grignard reagent is then added to the catalyst mixture. Subsequently, methyl 2-chlorobenzoate is added to the reaction mixture.

-

Reaction Work-up: The reaction is typically stirred at an elevated temperature until completion, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with an aqueous solution (e.g., ammonium chloride solution).

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product, methyl 2-(4-methylphenyl)benzoate, can be purified by column chromatography on silica gel.

-

Hydrolysis to the Carboxylic Acid: The purified methyl ester is then hydrolyzed to the desired carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the 2-(4-Methylphenyl)benzoic acid.

Below is a DOT script for a generalized workflow for the synthesis of 2-(4-Methylphenyl)benzoic acid.

Caption: Generalized workflow for the synthesis of 2-(4-Methylphenyl)benzoic acid.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the direct effects on signaling pathways of 2-(4-Methylphenyl)benzoic acid itself. Its primary role described in the literature is that of a chemical intermediate in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans.[1][2]

The sartan class of drugs acts by blocking the AT₁ receptor, which prevents angiotensin II from binding and exerting its hypertensive effects, including vasoconstriction and aldosterone release. The biosynthetic pathway leading to the active sartan molecules is a multi-step chemical synthesis, and 2-(4-Methylphenyl)benzoic acid is an early-stage precursor in this process.

Given the absence of data on the direct biological targets or signaling interactions of 2-(4-Methylphenyl)benzoic acid, a diagram of a signaling pathway directly modulated by this compound cannot be constructed at this time. Research into the biological effects of this specific molecule, independent of its role as a synthetic intermediate, appears to be an unexplored area.

The general class of benzoic acid derivatives is known to have a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[5][6] However, these general activities cannot be specifically attributed to 2-(4-Methylphenyl)benzoic acid without dedicated experimental studies.

Conclusion

2-(4-Methylphenyl)benzoic acid is a well-characterized organic compound with established physicochemical properties and synthetic routes. Its significance lies predominantly in its role as a key intermediate in the pharmaceutical industry, particularly for the synthesis of antihypertensive sartan drugs. While its chemical properties are documented, a significant gap exists in the understanding of its direct biological activities and interactions with cellular signaling pathways. Future research could explore the potential for this molecule to have intrinsic pharmacological effects, which would broaden its scientific and medicinal relevance beyond its current application as a synthetic building block.

References

- 1. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 2. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]

- 3. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4'-Methylbiphenyl-2-carboxylic acid - Opulent Pharma [opulentpharma.com]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(p-Tolyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(p-Tolyl)benzoic acid, with the CAS number 7148-03-0, is a biphenyl carboxylic acid derivative. Its structure, featuring a benzoic acid moiety substituted with a p-tolyl group at the 2-position, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and key spectral data for its characterization. This information is crucial for its application in research, particularly in the synthesis of novel organic compounds and active pharmaceutical ingredients.

Physicochemical Properties

The key physicochemical properties of 2-(p-Tolyl)benzoic acid are summarized in the table below. These parameters are essential for understanding its behavior in various chemical and biological systems, guiding its use in synthesis, and developing appropriate analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.25 g/mol | [1][2] |

| Appearance | White to almost white powder to crystal | [3][4] |

| Melting Point | 148.0 to 152.0 °C | [3][4] |

| Boiling Point | 354.5 ± 11.0 °C (Predicted) | |

| Density | 1.156 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.90 ± 0.36 (Predicted) | |

| logP | Not experimentally determined. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Likely poorly soluble in water. | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-(p-Tolyl)benzoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A proton NMR spectrum provides detailed information about the hydrogen atoms in a molecule. The following data has been reported for 2-(p-Tolyl)benzoic acid in CDCl₃:

-

δ 7.90-7.97 (m, 1H) : Aromatic proton likely in the ortho position to the carboxylic acid group.

-

δ 7.51-7.59 (m, 1H) : Aromatic proton.

-

δ 7.35-7.45 (m, 2H) : Aromatic protons.

-

δ 7.17-7.28 (m, 4H) : Aromatic protons of the p-tolyl group.

-

δ 2.40 (s, 3H) : Methyl group protons of the p-tolyl substituent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. While a specific experimental spectrum was not found in the literature, spectral databases indicate its availability for structural confirmation.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for 2-(p-Tolyl)benzoic acid was not found, the expected characteristic absorption bands would include:

-

~3300-2500 cm⁻¹ (broad) : O-H stretch of the carboxylic acid, often appearing as a very broad band due to hydrogen bonding.

-

~1700 cm⁻¹ : C=O stretch of the carboxylic acid.

-

~1600, 1450 cm⁻¹ : C=C stretches of the aromatic rings.

-

~1300 cm⁻¹ : C-O stretch of the carboxylic acid.

-

~3000 cm⁻¹ : C-H stretches of the aromatic and methyl groups.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties and for the synthesis of 2-(p-Tolyl)benzoic acid.

Synthesis of 2-(p-Tolyl)benzoic acid via Suzuki-Miyaura Coupling

This method is a common and efficient way to form the biaryl bond in 2-(p-Tolyl)benzoic acid.

Materials:

-

2-Bromobenzoic acid

-

p-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

To a round-bottom flask, add 2-bromobenzoic acid (1 equivalent), p-tolylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

-

Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the solution.

-

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (e.g., 0.02 equivalents) and triphenylphosphine (e.g., 0.08 equivalents), to the reaction mixture.

-

Heat the mixture to reflux (typically around 80-100 °C) and stir vigorously under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 2-(p-Tolyl)benzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of 2-(p-Tolyl)benzoic acid is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube by tapping the open end into the powder and then tapping the sealed end on a hard surface to compact the solid. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically 1-2 °C).

Determination of pKa by Potentiometric Titration

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of 2-(p-Tolyl)benzoic acid and dissolve it in a suitable solvent mixture (e.g., a water-cosolvent mixture if the acid is not sufficiently soluble in water alone).

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the initial pH of the acid solution.

-

Add the titrant (NaOH solution) in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the titration curve.

Determination of Octanol-Water Partition Coefficient (logP)

Shake-Flask Method:

-

Prepare a stock solution of 2-(p-Tolyl)benzoic acid in a suitable solvent (e.g., a small amount of cosolvent may be necessary for initial dissolution).

-

Prepare a mixture of n-octanol and water (pre-saturate each phase with the other by shaking them together and allowing them to separate).

-

Add a known amount of the stock solution to a flask containing a known volume of the n-octanol and water mixture.

-

Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. This may require centrifugation.

-

Carefully withdraw a sample from each phase (n-octanol and water).

-

Determine the concentration of 2-(p-Tolyl)benzoic acid in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of 2-(p-Tolyl)benzoic acid.

Caption: Experimental workflow for the synthesis and characterization of 2-(p-Tolyl)benzoic acid.

References

- 1. 2-(p-Tolyl)benzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-(p-Tolyl)benzoic Acid | 7148-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-(p-Tolyl)benzoic Acid | 7148-03-0 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4'-Methyl-2-biphenylcarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Methyl-2-biphenylcarboxylic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide leverages data from structurally analogous compounds, 4-Biphenylcarboxylic acid and 4-Methylbenzoic acid, to provide a robust predictive framework. This document also outlines detailed experimental protocols for solubility determination and relevant synthesis methodologies, offering a complete resource for laboratory applications.

Introduction to 4'-Methyl-2-biphenylcarboxylic Acid and its Solubility

4'-Methyl-2-biphenylcarboxylic acid is a biphenyl carboxylic acid derivative with a chemical structure that lends itself to applications in pharmaceutical development and organic synthesis. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and bioavailability studies. The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the foundation for predicting solubility. The solubility of 4'-Methyl-2-biphenylcarboxylic acid will be determined by the interplay of its nonpolar biphenyl core and the polar carboxylic acid group.

-

Polar Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid group and enhancing solubility. Aprotic polar solvents (e.g., DMF, DMSO) can act as hydrogen bond acceptors.

-

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the nonpolar biphenyl and methyl-substituted phenyl rings through van der Waals forces.

The presence of the methyl group in 4'-Methyl-2-biphenylcarboxylic acid, compared to 4-Biphenylcarboxylic acid, is expected to slightly increase its lipophilicity and potentially its solubility in less polar organic solvents.

Caption: Structural relationship between the target compound and its analogs.

Solubility Data of Analogous Compounds

The following tables summarize the available quantitative solubility data for 4-Biphenylcarboxylic acid and 4-Methylbenzoic acid in various organic solvents. This data provides a valuable reference for estimating the solubility of 4'-Methyl-2-biphenylcarboxylic acid.

Table 1: Solubility of 4-Biphenylcarboxylic Acid in Pure Organic Solvents [1]

| Solvent | Temperature (K) | Molar Fraction (x10^3) |

| Methanol | 293.15 | 3.58 |

| 298.15 | 4.42 | |

| 303.15 | 5.41 | |

| 308.15 | 6.58 | |

| 313.15 | 7.96 | |

| 318.15 | 9.59 | |

| 323.15 | 11.51 | |

| 328.15 | 13.78 | |

| n-Propanol | 293.15 | 2.98 |

| 298.15 | 3.65 | |

| 303.15 | 4.45 | |

| 308.15 | 5.4 | |

| 313.15 | 6.53 | |

| 318.15 | 7.86 | |

| 323.15 | 9.43 | |

| 328.15 | 11.28 | |

| Isopropanol | 293.15 | 2.51 |

| 298.15 | 3.06 | |

| 303.15 | 3.71 | |

| 308.15 | 4.47 | |

| 313.15 | 5.37 | |

| 318.15 | 6.44 | |

| 323.15 | 7.71 | |

| 328.15 | 9.22 | |

| n-Butanol | 293.15 | 2.69 |

| 298.15 | 3.28 | |

| 303.15 | 3.98 | |

| 308.15 | 4.81 | |

| 313.15 | 5.79 | |

| 318.15 | 6.94 | |

| 323.15 | 8.31 | |

| 328.15 | 9.94 | |

| Isobutanol | 293.15 | 2.34 |

| 298.15 | 2.84 | |

| 303.15 | 3.43 | |

| 308.15 | 4.12 | |

| 313.15 | 4.93 | |

| 318.15 | 5.89 | |

| 323.15 | 7.03 | |

| 328.15 | 8.38 | |

| Benzene | 293.15 | 1.02 |

| 298.15 | 1.25 | |

| 303.15 | 1.53 | |

| 308.15 | 1.86 | |

| 313.15 | 2.26 | |

| 318.15 | 2.74 | |

| 323.15 | 3.31 | |

| 328.15 | 4 | |

| Methyl Acetate | 293.15 | 2.13 |

| 298.15 | 2.62 | |

| 303.15 | 3.21 | |

| 308.15 | 3.92 | |

| 313.15 | 4.77 | |

| 318.15 | 5.79 | |

| 323.15 | 6.99 | |

| 328.15 | 8.42 | |

| Ethyl Acetate | 293.15 | 1.89 |

| 298.15 | 2.32 | |

| 303.15 | 2.84 | |

| 308.15 | 3.46 | |

| 313.15 | 4.2 | |

| 318.15 | 5.08 | |

| 323.15 | 6.13 | |

| 328.15 | 7.38 |

Generally, 4-biphenylcarboxylic acid is sparingly soluble in water but dissolves in organic solvents like ethanol and acetone.[2][3]

Table 2: Solubility of 4-Methylbenzoic Acid in Various Solvents

| Solvent | Solubility | Reference |

| Methanol | Soluble | [4] |

| Ethanol | Soluble | [4] |

| Ether | Soluble | [4] |

| Hot Water | Insoluble | [4] |

| N-methyl-2-pyrrolidone | Measured from 288 K to 370 K | [5] |

| N,N-dimethylformamide | Measured from 288 K to 370 K | [5] |

| N,N-dimethylacetamide | Measured from 288 K to 370 K | [5] |

| Trichloromethane | Measured from 288 K to 370 K | [5] |

| Acetic Acid | Measured from 288 K to 370 K | [5] |

| Water | Measured from 288 K to 370 K | [5] |

The solubility of 4-methylbenzoic acid in binary solvent mixtures of methanol and acetic acid has been measured from 283.15 to 333.15 K.[6] Its solubility increases with increasing temperature and decreases with an increasing proportion of methanol in the mixture.[6]

Experimental Protocols

This section details common methodologies for the synthesis and solubility determination of biphenyl carboxylic acids.

A common route for the synthesis of biphenyl carboxylic acid derivatives is the Suzuki-Miyaura cross-coupling reaction.

References

Unveiling the Solid-State Architecture of 2-(4-Methylphenyl)benzoic Acid: A Technical Guide

For Immediate Release

A comprehensive analysis of the crystal structure of 2-(4-Methylphenyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science, is presented here. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its three-dimensional arrangement, intermolecular interactions, and the experimental protocols for its determination.

The solid-state structure of 2-(4-Methylphenyl)benzoic acid has been elucidated through single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 270290, reveals the intricate packing of the molecules in the crystalline lattice. This information is crucial for understanding the compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development.

Crystallographic Data Summary

The crystal structure of 2-(4-Methylphenyl)benzoic acid was determined and reported by G. P. Jones and D. B. Grotjahn in Acta Crystallographica Section E: Structure Reports Online in 2005. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂O₂ |

| Formula Weight | 212.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.345(2) |

| b (Å) | 11.093(2) |

| c (Å) | 10.038(2) |

| α (°) | 90 |

| β (°) | 108.457(4) |

| γ (°) | 90 |

| Volume (ų) | 1092.0(4) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.290 |

| Absorption Coefficient (mm⁻¹) | 0.086 |

| F(000) | 448 |

Experimental Protocol

The determination of the crystal structure of 2-(4-Methylphenyl)benzoic acid involved the following key steps:

1. Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound.

2. Data Collection: A single crystal was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature using monochromatic radiation.

3. Structure Solution and Refinement: The collected diffraction data was used to solve the crystal structure using direct methods. The structural model was then refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

The experimental workflow for determining the crystal structure is illustrated in the following diagram:

Spectroscopic Profile of 2-(4-Methylphenyl)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(4-Methylphenyl)benzoic acid (also known as 2-(p-tolyl)benzoic acid or 4'-Methyl-2-biphenylcarboxylic acid). The intended audience for this document includes researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require detailed analytical data for this compound.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(4-Methylphenyl)benzoic acid.

Table 1: ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | ~12.0 - 13.0 | broad singlet |

| Aromatic-H | 7.19 - 7.75 | multiplet |

| -CH₃ | 2.34 | singlet |

Note: The chemical shifts for the aromatic and methyl protons are based on data reported for the methyl ester derivative, methyl 2-(4-methylphenyl)benzoate. The chemical shift for the carboxylic acid proton is a typical value for this functional group.

Table 2: ¹³C NMR Spectral Data

Table 3: Infrared (IR) Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Alkyl) | 2850-2960 | Medium |

Note: The IR data is based on a typical Attenuated Total Reflectance (ATR) IR spectrum.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 212 | Molecular Ion [M]⁺ |

| 195 | [M - OH]⁺ |

| 165 | [M - COOH - H₂]⁺ |

Note: The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The peak at m/z 212 corresponds to the molecular weight of the compound (212.24 g/mol ).[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2-(4-Methylphenyl)benzoic acid.

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of 2-(4-Methylphenyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of 2-(4-Methylphenyl)benzoic acid is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 16 ppm is set.

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is set.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

A small amount of solid 2-(4-Methylphenyl)benzoic acid is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal surface.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded first.

-

The sample spectrum is then recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Data Interpretation: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

-

A dilute solution of 2-(4-Methylphenyl)benzoic acid is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

For carboxylic acids, derivatization to a more volatile ester (e.g., methyl ester) may be performed to improve chromatographic performance, though it is not always necessary.

GC-MS Parameters:

-

Injection Volume: 1 µL of the sample solution is injected into the GC.

-

Inlet Temperature: Typically set to 250-280 °C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used for separation.

-

Oven Temperature Program: A temperature gradient is used to elute the compound from the column (e.g., starting at 100 °C, ramping to 280 °C at 10 °C/min).

-

Ionization Mode: Electron Ionization (EI) at 70 eV is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier is used to detect the ions.

Data Interpretation: The mass spectrum displays the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which provide information about the structure of the molecule.

References

Atropisomerism in 2-(4-Methylphenyl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Atropisomerism

Atropisomerism is a unique form of stereoisomerism arising from restricted rotation around a single bond, leading to chiral molecules that are non-superimposable mirror images of each other. Unlike point chirality, which involves a stereogenic center, atropisomerism is a consequence of axial chirality. The stability of atropisomers is determined by the rotational energy barrier, which must be high enough to allow for the isolation of individual enantiomers at a given temperature. A commonly accepted threshold for stable atropisomers is a half-life of racemization of at least 1000 seconds. The steric hindrance imposed by bulky substituents near the axis of rotation is the primary factor governing the rotational barrier and, consequently, the stability of atropisomers.

In the context of drug discovery and development, atropisomerism is of paramount importance as the individual atropisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] Therefore, the synthesis, resolution, and characterization of atropisomeric compounds are critical aspects of medicinal chemistry.

This technical guide focuses on the atropisomerism observed in derivatives of 2-(4-methylphenyl)benzoic acid, a class of biaryl compounds with the potential for hindered rotation around the central carbon-carbon single bond.

Synthesis and Chiral Resolution of 2-(4-Methylphenyl)benzoic Acid Derivatives

The synthesis of the racemic form of 2-(4-methylphenyl)benzoic acid and its derivatives can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.

General Synthesis of 2-(p-tolyl)benzoic Acid

A common method for the synthesis of 2-(p-tolyl)benzoic acid involves the hydrolysis of its corresponding methyl ester, methyl 2-(p-tolyl)benzoate. The ester can be prepared via palladium-catalyzed cross-coupling reactions. The hydrolysis is typically carried out using a strong base like sodium hydroxide in an alcoholic solvent.[4][5]

Experimental Protocol: Saponification of Methyl 2-(p-tolyl)benzoate [4]

-

Dissolve methyl 2-(p-tolyl)benzoate in ethanol.

-

Add an aqueous solution of sodium hydroxide to the reaction mixture.

-

Stir the reaction at ambient temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Remove the ethanol in vacuo.

-

Acidify the remaining aqueous solution with a strong acid, such as hydrochloric acid, to precipitate the 2-(p-tolyl)benzoic acid.

-

Collect the solid product by filtration and dry in vacuo.

Chiral Resolution of Atropisomers

The separation of the enantiomers of 2-(4-methylphenyl)benzoic acid derivatives can be accomplished through several methods, with chiral High-Performance Liquid Chromatography (HPLC) being a prevalent and effective technique.

2.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for the resolution of biaryl atropisomers.

Experimental Protocol: Chiral HPLC Separation (General Procedure)

-

Column: A chiral stationary phase column (e.g., Chiralcel® OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape for acidic analytes. The exact ratio of solvents needs to be optimized for the specific derivative.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs strongly.

-

Temperature: Ambient or controlled temperature.

Stereochemistry and Rotational Barriers

The stability of the atropisomers of 2-(4-methylphenyl)benzoic acid derivatives is dictated by the energy barrier to rotation around the C-C bond connecting the two aryl rings. This barrier is influenced by the size and nature of the substituents ortho to the biaryl linkage.

Factors Influencing Rotational Barriers

-

Steric Hindrance: The primary determinant of the rotational barrier is the steric bulk of the ortho-substituents on both rings. Larger groups will lead to a higher barrier to rotation and more stable atropisomers.

-

Electronic Effects: While less dominant than steric effects, electronic interactions between substituents can also influence the rotational barrier.

-

Temperature: The rate of interconversion between atropisomers is temperature-dependent. Higher temperatures provide more thermal energy to overcome the rotational barrier, leading to faster racemization.

Quantitative Data on Rotational Barriers and Half-Lives

Table 1: Estimated Rotational Barrier and Half-Life Data for a Related Biaryl Carboxylic Acid

| Compound | Rotational Barrier (ΔG‡) | Half-life (t1/2) | Temperature (°C) | Conditions |

| 2'-Methoxy-6-nitrobiphenyl-2-carboxylic acid | ~22 kcal/mol (calculated) | 12 minutes | 24 | Ethanol |

Note: The rotational barrier is an estimation based on the reported half-life.

Characterization of Atropisomers

Once separated, the individual atropisomers can be characterized using various analytical techniques to determine their stereochemical purity and absolute configuration.

Polarimetry

Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule and can be used to determine the enantiomeric purity of a sample.

[7]Experimental Protocol: Measurement of Specific Rotation

-

Prepare a solution of the enantiomerically pure atropisomer of a known concentration in a suitable solvent.

-

Use a polarimeter to measure the observed rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the conformational analysis of atropisomers. In a chiral environment (e.g., using a chiral solvating agent), the signals of the two enantiomers may be resolved, allowing for the determination of enantiomeric excess. Variable temperature (VT) NMR can be used to study the kinetics of atropisomerization and determine the rotational energy barrier.

Experimental Protocol: Variable Temperature NMR for Rotational Barrier Determination

-

Dissolve a sample of the atropisomeric mixture in a suitable deuterated solvent.

-

Acquire a series of ¹H NMR spectra at different temperatures, starting from a low temperature where the rotation is slow and distinct signals for each atropisomer are observed.

-

Gradually increase the temperature until the signals for the two atropisomers broaden and eventually coalesce into a single sharp peak.

-

The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.

Workflow for VT-NMR Analysis

Caption: A simplified workflow for determining the rotational barrier using VT-NMR.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration, provided that a single crystal of the enantiomerically pure atropisomer can be obtained. T[8][9][10]he dihedral angle between the two aromatic rings is a key structural parameter obtained from X-ray analysis that provides insight into the degree of rotational restriction. For example, in the crystal structure of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, a related compound, the dihedral angle between the aromatic rings is 42.44 (7)°. I[8][9]n 2-(4-methylphenyl)benzonitrile, the dihedral angle is 44.6 (7)°.

[11]### 5. Biological Activity and Drug Development Implications

The atropisomers of a biologically active compound can exhibit different potencies, selectivities, and metabolic profiles. T[1][2][3]his is because the three-dimensional shape of a molecule is crucial for its interaction with biological targets such as enzymes and receptors.

While specific data on the biological activities of the atropisomers of 2-(4-methylphenyl)benzoic acid derivatives were not found in the provided search results, it is a critical area of investigation for any drug development program involving such compounds. Derivatives of benzoic acid are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

[12][13]Signaling Pathway Analysis (Hypothetical)

Should a derivative of 2-(4-methylphenyl)benzoic acid be identified as a modulator of a specific signaling pathway, it would be imperative to investigate the differential effects of its atropisomers. For instance, if a compound is found to inhibit a particular kinase, the following workflow could be employed:

Caption: A workflow for investigating the differential effects of atropisomers on a signaling pathway.

Conclusion

Atropisomerism in 2-(4-methylphenyl)benzoic acid derivatives presents both challenges and opportunities in the field of drug discovery. The synthesis and separation of individual atropisomers are crucial steps to enable the evaluation of their distinct biological activities. A thorough understanding of the rotational barriers and the factors that influence them is essential for the design of stable and potent drug candidates. The experimental protocols and analytical techniques outlined in this guide provide a framework for the comprehensive investigation of atropisomerism in this important class of biaryl compounds. Further research is needed to elucidate the specific quantitative data and biological profiles of the atropisomers of various 2-(4-methylphenyl)benzoic acid derivatives to fully unlock their therapeutic potential.

References

- 1. Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery | Semantic Scholar [semanticscholar.org]

- 2. Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]

- 5. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 6. stereoelectronics.org [stereoelectronics.org]

- 7. mdpi.com [mdpi.com]

- 8. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(4-Methylphenyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Rotational Barrier Calculation for 2-(p-Tolyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the rotational barrier of 2-(p-Tolyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science due to its potential for atropisomerism. Atropisomers, stereoisomers arising from restricted rotation about a single bond, can exhibit distinct pharmacological and material properties. A thorough understanding of the energy barrier to this rotation is therefore crucial for the rational design and development of molecules with specific three-dimensional structures and functions.

Conformational Analysis and Atropisomerism

2-(p-Tolyl)benzoic acid, also known as 4'-methylbiphenyl-2-carboxylic acid, possesses a biphenyl core structure. The central carbon-carbon single bond between the two phenyl rings is the axis of potential hindered rotation. The presence of substituents in the ortho positions of the biphenyl system can lead to significant steric hindrance, creating a substantial energy barrier to free rotation.[1] When this barrier is high enough to allow for the isolation of individual rotational isomers (rotamers) at a given temperature, the phenomenon is termed atropisomerism.[1]

The conformational space of 2-(p-Tolyl)benzoic acid is primarily defined by the dihedral angle between the two aromatic rings. The ground state conformation is expected to be non-planar due to the steric clash between the carboxylic acid group on one ring and the hydrogen atom on the ortho position of the other ring. The transition state for the interconversion between the two enantiomeric ground state conformations is likely a planar or near-planar arrangement of the two rings, which maximizes steric repulsion.

Quantitative Data on Rotational Barrier

The following table presents hypothetical, yet realistic, quantitative data for the rotational barrier of 2-(p-Tolyl)benzoic acid, derived from the analysis of similar biaryl systems. This data serves as a practical example for the application of the methodologies described in this guide.

| Parameter | Value | Method |

| Ground State Dihedral Angle (θ) | ~ 55° | DFT Calculation |

| Transition State Dihedral Angle (θ) | 0° (planar) | DFT Calculation |

| Rotational Energy Barrier (ΔG‡) | 18 - 22 kcal/mol | Dynamic NMR / DFT Calculation |

Experimental Protocol: Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Dynamic NMR spectroscopy is a powerful experimental technique for determining the rotational energy barriers in molecules that exhibit conformational exchange on the NMR timescale.[4][5] The method relies on analyzing the temperature-dependent changes in the NMR lineshape of signals from nuclei that interchange between magnetically non-equivalent environments.

Detailed Methodology

-

Sample Preparation:

-

Dissolve a known concentration of 2-(p-Tolyl)benzoic acid in a suitable high-boiling, deuterated solvent (e.g., deuterated dimethyl sulfoxide, DMSO-d6 or deuterated toluene, Toluene-d8). The choice of solvent is critical as it can influence the rotational barrier.

-

The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant intermolecular interactions that could affect the measurements.

-

-

NMR Data Acquisition:

-

Acquire a series of proton (¹H) NMR spectra over a wide range of temperatures. The temperature range should be chosen to encompass the slow-exchange, coalescence, and fast-exchange regimes.

-

For each temperature point, allow the sample to equilibrate for at least 5-10 minutes before acquiring the spectrum.

-

Record the exact temperature for each spectrum using the spectrometer's calibrated thermocouple.

-

-

Data Analysis:

-

Lineshape Analysis: At low temperatures (slow exchange), distinct signals will be observed for protons that are in different chemical environments in the two enantiomeric conformations. As the temperature increases, the rate of rotation increases, leading to broadening of these signals.

-

Coalescence Temperature (Tc): Identify the temperature at which the two exchanging signals merge into a single broad peak. This is the coalescence temperature.

-

Calculation of the Rate Constant (k) at Coalescence: The rate constant for the rotational isomerization at the coalescence temperature can be calculated using the following equation for two uncoupled singlets of equal population: k = (π * Δν) / √2 where Δν is the difference in the chemical shifts of the two signals (in Hz) at a temperature well below coalescence.

-

Eyring Equation: The free energy of activation (ΔG‡) for the rotational barrier can then be calculated using the Eyring equation: ΔG‡ = -R * T_c * ln( (k * h) / (k_B * T_c) ) where R is the gas constant, T_c is the coalescence temperature in Kelvin, h is Planck's constant, and k_B is the Boltzmann constant.

-

Experimental Workflow Diagram

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for modeling the conformational landscape and determining the rotational energy barrier of molecules.[6][7] This approach allows for a detailed investigation of the potential energy surface along the rotational coordinate.

Detailed Methodology

-

Structure Preparation:

-

Build the 3D structure of 2-(p-Tolyl)benzoic acid using a molecular modeling software.

-

-

Conformational Search and Ground State Optimization:

-

Perform an initial conformational search to identify the lowest energy conformer (ground state). This can be done using molecular mechanics or semi-empirical methods.

-

Optimize the geometry of the most stable conformer using a suitable DFT functional and basis set. A common choice for such systems is the B3LYP functional with a 6-31G(d) or larger basis set.[2]

-

-

Transition State Search:

-

The transition state for the rotation is expected to be a planar or near-planar conformation. Create an initial guess for the transition state structure with a dihedral angle of 0° between the two rings.

-

Perform a transition state optimization using an appropriate algorithm (e.g., Berny algorithm with the Opt=TS keyword in Gaussian). The successful location of a transition state is confirmed by the presence of a single imaginary frequency in the vibrational frequency calculation.

-

-

Potential Energy Surface (PES) Scan:

-

Perform a relaxed PES scan by systematically varying the dihedral angle between the two phenyl rings (e.g., from 0° to 180° in steps of 10°). At each step of the scan, all other geometrical parameters are allowed to relax.

-

This scan will generate a plot of the relative energy versus the dihedral angle, from which the rotational barrier can be determined as the energy difference between the ground state and the transition state.

-

-

Calculation of Thermodynamic Properties:

-

Perform frequency calculations for both the ground state and the transition state to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

The Gibbs free energy of activation (ΔG‡) at a specific temperature can then be calculated as the difference in the Gibbs free energies of the transition state and the ground state.

-

Computational Workflow Diagram

Conformational Isomers and Signaling Pathway Analogy

While there are no biological signaling pathways directly involved in the process of rotational isomerization, the interconversion between the different conformational states can be conceptually represented in a similar manner to a simple signaling cascade. The ground state conformers can be considered as the "inactive" states, and the input of thermal energy allows the molecule to overcome the activation barrier (the "signal") to reach the transition state, leading to the formation of the other conformer (the "response").

Conclusion

The determination of the rotational barrier in 2-(p-Tolyl)benzoic acid is a critical step in understanding its potential for atropisomerism and its implications for drug design and materials science. This guide has provided detailed experimental and computational protocols, along with illustrative diagrams, to facilitate the investigation of this important molecular property. While direct quantitative data for this specific molecule is currently limited, the methodologies outlined here, in conjunction with data from analogous systems, provide a robust framework for its comprehensive analysis. The synergy between dynamic NMR spectroscopy and DFT calculations offers a powerful approach to accurately characterize the conformational dynamics of 2-(p-Tolyl)benzoic acid and other related biaryl compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Conformational studies by dynamic NMR. 84.(1) structure, conformation, and stereodynamics of the atropisomers of N-aryl-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. growingscience.com [growingscience.com]

Unveiling the Biological Potential of 2-(4-Methylphenyl)benzoic Acid: A Survey of Current Knowledge

A comprehensive review of existing scientific literature reveals a notable scarcity of direct research into the specific biological activities of 2-(4-Methylphenyl)benzoic acid. While its chemical properties and synthesis are documented, its pharmacological effects remain largely unexplored. This technical guide serves to summarize the available information on this compound and to provide a contextual framework by examining the biological activities of structurally related benzoic acid derivatives. This information is intended to guide future research endeavors for scientists and drug development professionals.

Core Compound: 2-(4-Methylphenyl)benzoic Acid

Biological Activities of Structurally Related Compounds

In the absence of direct data for 2-(4-Methylphenyl)benzoic acid, an examination of related benzoic acid derivatives can offer insights into its potential pharmacological profile. It is crucial to emphasize that the activities described below are not of 2-(4-Methylphenyl)benzoic acid itself but of molecules with shared structural motifs. These findings may suggest potential avenues for future investigation into the subject compound.

Anti-inflammatory and Analgesic Potential

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a major class of therapeutics, and many possess a benzoic acid scaffold. Research into various benzoic acid derivatives has demonstrated their potential to modulate inflammatory pathways.[3][4][5][6][7] For instance, derivatives of 2-hydroxybenzoic acid (salicylic acid) are well-known for their analgesic and anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[8]

One study on a series of 5-acetamido-2-hydroxy benzoic acid derivatives investigated their anti-nociceptive effects.[9][10] The parent compound exhibited peripheral anti-nociceptive activity, and its derivatives showed potential for even greater activity.[9][10] Another study on flusalazine, a 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, demonstrated significant analgesic effects in various mouse models of pain, including acetic acid-induced writhing and formalin-induced pain.[6] These findings suggest that benzoic acid derivatives can be effectively designed to target pain and inflammation.

Antimicrobial Activity

Derivatives of benzoate esters have also been explored for their antimicrobial properties.[11] Research on compounds such as 2-(phenylcarbamoyl)phenyl 4-substituted benzoates has revealed potent activity against various bacteria, including mycobacteria and Gram-positive bacteria.[11] This indicates that the benzoic acid core can serve as a template for the development of new antimicrobial agents.

VLA-4 Antagonism

A series of benzoic acid derivatives has been synthesized and evaluated as antagonists of Very Late Antigen-4 (VLA-4).[12] VLA-4 is an integrin that plays a role in cell adhesion and is implicated in inflammatory diseases. One of the synthesized compounds demonstrated potent VLA-4 antagonism with an IC50 value of 0.51 nM and showed efficacy in a rat pleurisy model when administered orally.[12]

Future Research Directions

The current body of scientific literature indicates a clear gap in the understanding of the biological activities of 2-(4-Methylphenyl)benzoic acid. Based on the activities observed in structurally similar compounds, future research could productively explore the following areas:

-

Anti-inflammatory and Analgesic Screening: Investigation of its potential to inhibit COX enzymes or other inflammatory mediators.

-

Antimicrobial Assays: Screening against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Evaluation of its cytotoxic effects on various cancer cell lines.

-

Angiotensin II Receptor Binding: Given its role as a precursor to Sartans, direct assessment of its affinity for angiotensin II receptors would be of interest.

Experimental Protocols for Related Compounds

While no specific experimental protocols for 2-(4-Methylphenyl)benzoic acid are available, the methodologies used to evaluate its derivatives can serve as a template for future studies.

Table 1: Representative Experimental Protocols for Benzoic Acid Derivatives

| Activity | Experimental Model | Brief Methodology | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation. The test compound is administered orally prior to carrageenan injection. Paw volume is measured at various time points to determine the percentage inhibition of edema. | [5][7] |

| Analgesic | Acetic acid-induced writhing in mice | Mice are administered the test compound intraperitoneally. After a set time, a solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions). The number of writhes is counted over a defined period to assess the analgesic effect. | [6][9] |

| Analgesic | Hot plate test in mice | Mice are placed on a heated plate, and the latency to a pain response (e.g., licking a paw or jumping) is measured. The test compound is administered, and the latency is measured again to determine the analgesic effect. | [10] |

| Antimicrobial | Broth microdilution method | The compound is serially diluted in a 96-well microtiter plate containing bacterial growth medium. A standardized bacterial suspension is added to each well. The plate is incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth. | [11] |

Signaling Pathways of Related Compounds

The primary mechanism of action for many anti-inflammatory benzoic acid derivatives involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.

Cyclooxygenase (COX) Pathway

Caption: Simplified Cyclooxygenase (COX) Pathway.

Conclusion

2-(4-Methylphenyl)benzoic acid remains a molecule of interest primarily from a synthetic chemistry perspective. Its potential as a biologically active compound is yet to be unlocked. The information gathered on structurally related benzoic acid derivatives provides a compelling rationale for initiating a systematic investigation into the pharmacological properties of 2-(4-Methylphenyl)benzoic acid. Such studies could potentially unveil novel therapeutic applications for this readily accessible chemical entity.

References

- 1. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. mdpi.com [mdpi.com]

- 10. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Methylphenyl)benzoic Acid: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)benzoic acid, a biphenyl carboxylic acid derivative, is a pivotal chemical intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural motif is a key component in the production of the angiotensin II receptor antagonist, Telmisartan, a widely prescribed medication for the management of hypertension. This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)benzoic acid, including its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its significant role in pharmaceutical manufacturing.

Synonyms and Alternative Names[1][2][3][4][5]

The compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and alternative identifiers is provided below:

-

Systematic IUPAC Name: 2-(4-methylphenyl)benzoic acid[1]

-

Common Synonyms:

-

CAS Registry Number: 7148-03-0[1]

-

Other Identifiers:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-(4-Methylphenyl)benzoic acid is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Melting Point | 145.0 - 147.5 °C | [5] |

| Boiling Point (Predicted) | 354.5 ± 11.0 °C | [6] |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [6] |

| Flash Point (Predicted) | 165.3 °C | [6] |

| Vapor Pressure (Predicted) | 1.23E-05 mmHg at 25°C | [6] |

| Refractive Index (Predicted) | 1.597 | [6] |

| XLogP3 | 3.3 | [5] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Protocols

Synthesis of 2-(p-tolyl)benzoic acid[7]

This protocol describes the hydrolysis of methyl 2-(p-tolyl)benzoate to yield 2-(p-tolyl)benzoic acid.

Materials:

-

Methyl 2-(p-tolyl)benzoate

-

Ethanol

-

2.5 N Sodium hydroxide solution

-

Toluene

-

Hydrochloric acid

Procedure:

-

Dissolve 542.5 g (2.4 mol) of methyl 2-(p-tolyl)benzoate in 5.5 L of ethanol.

-

Add 3 L (7.5 mol) of 2.5 N sodium hydroxide solution to the mixture.

-

Stir the reaction overnight at ambient temperature.

-

Add an additional 480 ml (6.0 mol) of sodium hydroxide solution and continue stirring for another 24 hours.

-

Remove the ethanol in vacuo.

-

Cool the remaining solution in an ice bath and acidify to pH 1 with hydrochloric acid, which will cause the product to precipitate.

-

Filter the precipitate and dry in vacuo to yield crude 2-(p-tolyl)benzoic acid.

-

The crude acid can be further purified by recrystallization from toluene.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Benzoic Acid Derivatives

While a specific method for 2-(4-Methylphenyl)benzoic acid is not detailed, a general approach for benzoic acid derivatives can be adapted.[7]

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid or phosphoric acid.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (typically around 230-280 nm for benzoic acid derivatives).

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable organic solvent like methanol or acetonitrile, and filter through a 0.45 µm syringe filter before injection.

-

Quantification: Use an external or internal standard method with a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Derivatization to a more volatile ester form (e.g., methyl ester) is often required for efficient GC analysis of carboxylic acids.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Detector Temperatures: Optimized based on the volatility of the analyte.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used. The resulting fragmentation pattern can be compared to spectral libraries for identification. PubChem lists the top m/z peaks for 2-(4-Methylphenyl)benzoic acid as 212, 165, and 195.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

¹H NMR: The proton NMR spectrum of the methyl ester of 2-(4-Methylphenyl)benzoic acid in DMSO-d₆ shows a singlet for the methyl protons at approximately 2.34 ppm, a singlet for the ester methyl protons around 3.59 ppm, and a multiplet for the aromatic protons in the range of 7.19-7.75 ppm.[2][3]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR-IR spectrometer or as a KBr pellet.

-

Expected Absorptions: The IR spectrum will show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-H and C=C stretching and bending vibrations for the aromatic rings.

Signaling Pathways and Biological Relevance

2-(4-Methylphenyl)benzoic acid is primarily recognized for its role as a key building block in the synthesis of Telmisartan.[2][5] Telmisartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT₁ receptor subtype, leading to vasodilation and a reduction in blood pressure. The synthesis of Telmisartan from 2-(4-Methylphenyl)benzoic acid underscores the industrial and medicinal importance of this precursor molecule.

The general synthetic pathway to Telmisartan involves the conversion of 2-(4-Methylphenyl)benzoic acid to its corresponding nitrile, 2-(4-methylphenyl)benzonitrile (OTBN), which is then converted to a tetrazolyl derivative before being incorporated into the final drug structure.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and analysis of 2-(4-Methylphenyl)benzoic acid.

Caption: A typical workflow from synthesis to analysis of 2-(4-Methylphenyl)benzoic acid.

Conclusion

2-(4-Methylphenyl)benzoic acid is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined physicochemical properties and established synthetic routes make it a reliable precursor for complex molecules. The detailed information provided in this guide serves as a valuable resource for researchers and professionals involved in the synthesis and application of this important chemical intermediate. The continued demand for Telmisartan ensures that the study and optimization of the synthesis and properties of 2-(4-Methylphenyl)benzoic acid will remain an active area of research.

References

- 1. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 3. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]

- 4. amt.copernicus.org [amt.copernicus.org]

- 5. asianpubs.org [asianpubs.org]

- 6. rsc.org [rsc.org]

- 7. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

Thermochemical Profile of 4'-Methyl-2-biphenylcarboxylic Acid: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the available thermochemical data for 4'-Methyl-2-biphenylcarboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding its energetic properties. Due to the limited direct experimental data for this specific compound, this guide also presents data for structurally related analogs to provide valuable context and facilitate estimations.

Physicochemical Properties

4'-Methyl-2-biphenylcarboxylic acid, with the chemical formula C₁₄H₁₂O₂, is a biphenyl derivative characterized by a carboxylic acid group at the 2-position and a methyl group at the 4'-position.[1][2]

| Identifier | Value |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol [1] |

| CAS Number | 7148-03-0[1] |

| Melting Point | 146-148 °C[1] |

| Appearance | Solid[1][2] |

Thermochemical Data